2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
61920-27-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H24O2/c1-9-10(2)14-13(15-11(9)3)12-7-5-4-6-8-12/h9-13H,4-8H2,1-3H3 |
InChI Key |
NHFHUFWCXHQQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)C2CCCCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 4,5,6 Trimethyl 1,3 Dioxane and Analogous Ring Systems
Strategic Disconnection and Retrosynthetic Analysis for the 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane Core
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comprinceton.edu For this compound, the primary disconnection occurs at the C-O bonds of the acetal (B89532) functional group. This reveals the two key precursors: cyclohexanecarboxaldehyde (B41370) and 3,4-dimethylpentane-2,4-diol.
This disconnection strategy is based on the well-established and reliable formation of 1,3-dioxanes from the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. researchgate.net The cyclohexyl group at the C-2 position originates from cyclohexanecarboxaldehyde, while the trimethyl substituents at the C-4, C-5, and C-6 positions are derived from the corresponding substituted 1,3-diol. Further retrosynthetic analysis of the 1,3-diol precursor can lead to simpler starting materials through various C-C bond-forming reactions. deanfrancispress.com
Direct Condensation Reactions of Carbonyl Precursors with Substituted 1,3-Diols
The most direct and common method for synthesizing 1,3-dioxanes is the condensation reaction between a carbonyl compound and a 1,3-diol. ijapbc.com This reaction is typically reversible and requires the removal of water to drive the equilibrium towards the product. researchgate.net
Acid-Catalyzed Acetalization and Ketalization Protocols
The formation of the 1,3-dioxane (B1201747) ring is an example of acetalization (from an aldehyde) or ketalization (from a ketone). This reaction is catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl groups of the diol. acs.org
Commonly used acid catalysts include:
Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). researchgate.netacs.org
Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), zirconium tetrachloride (ZrCl₄), and cerium(III) trifluoromethanesulfonate. nih.govorganic-chemistry.org
Solid acid catalysts: Montmorillonite K10 and silica (B1680970) gel-adsorbed perchloric acid can also be employed, offering advantages in terms of ease of separation and catalyst reusability. organic-chemistry.orgnih.gov
The reaction is typically carried out in a non-polar solvent like toluene (B28343) or dichloromethane, which allows for the azeotropic removal of water using a Dean-Stark apparatus.
Optimization of Reaction Conditions for Sterically Hindered Reactants
The synthesis of this compound involves a sterically hindered aldehyde (cyclohexanecarboxaldehyde) and a substituted 1,3-diol. Such steric hindrance can significantly slow down the rate of reaction. nih.gov Optimization of reaction conditions is therefore crucial to achieve good yields.
Key Optimization Parameters:
| Parameter | Effect on Reaction | Optimized Conditions |
| Catalyst Loading | Increasing catalyst amount can accelerate the reaction, but may also lead to side reactions. | Typically 0.1-5 mol% is sufficient. For hindered substrates, slightly higher loadings may be necessary. acs.orgresearchgate.net |
| Temperature | Higher temperatures increase the reaction rate and facilitate water removal. | Refluxing the solvent (e.g., toluene at ~110 °C) is common. researchgate.net |
| Water Removal | Essential to drive the equilibrium towards product formation. | Dean-Stark apparatus is the standard method. Molecular sieves can also be used. |
| Reactant Stoichiometry | Using a slight excess of one reactant can drive the reaction to completion. | Often, a small excess of the diol is used. |
One study on the acetalization of 2-methylpentanal (B94375) with 2-methyl-2-propyl-1,3-propanediol (B18018) found that using p-toluenesulfonic acid as a catalyst without any solvent was advantageous. researchgate.netresearcher.life This highlights that solvent-free conditions can sometimes be optimal, particularly for sterically demanding substrates.
Advanced Synthetic Approaches to Incorporate Cyclohexyl and Trimethyl Moieties
Beyond direct condensation, more advanced strategies can be employed, especially when specific stereochemical outcomes are desired.
Strategies for Stereoselective Introduction of Substituents at C-2, C-4, C-5, and C-6 Positions
The stereochemistry of the 1,3-dioxane ring is determined by the stereochemistry of the 1,3-diol and the reaction conditions. The chair-like conformation of the 1,3-dioxane ring is the most stable, and substituents tend to occupy equatorial positions to minimize steric strain. thieme-connect.de
For the synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives, a stereoselective acetalization process has been developed using saturated aqueous solutions of inorganic salts like CaCl₂, LiCl, and ZnCl₂. This method yields high trans selectivity. acs.org The stereoselective synthesis of substituted 5-hydroxy-1,3-dioxanes has also been achieved through a three-step strategy involving acetal formation, oxidative cleavage, and stereoselective reduction. thieme-connect.com
The synthesis of specific stereoisomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) has been reported, where acid-catalyzed equilibration can be used to convert one diastereomer into another. google.com This demonstrates that post-synthetic isomerization can be a tool for obtaining the desired stereoisomer.
Multi-Component Reactions for 1,3-Dioxane Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient alternative to traditional multi-step syntheses. nih.gov While direct MCRs for the synthesis of complex 1,3-dioxanes like the target molecule are not extensively documented, related principles can be applied. For instance, a three-component assembly for the stereoselective formation of substituted 1,3-dioxolanes has been reported, involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov Similar strategies could potentially be adapted for the synthesis of 1,3-dioxanes.
The Prins reaction, a classic method for forming 1,3-dioxanes from an alkene and an aldehyde, is another example of a reaction that can be considered in a multi-component context for the stereoselective synthesis of 1,3-diols, which are precursors to 1,3-dioxanes. researchgate.net
Use of Chiral Pool or Asymmetric Catalysis in Precursor Synthesis
The asymmetric synthesis of the core 1,3-diol precursor is the critical step in producing specific stereoisomers of this compound. This can be achieved through two primary strategies: utilizing naturally occurring chiral molecules (the "chiral pool") or employing asymmetric catalysis to induce stereoselectivity.
Chiral Pool Synthesis
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. sciencenet.cn These compounds can be converted through established chemical transformations into desired chiral building blocks. For the synthesis of a precursor like 3,4-dimethylpentane-2,3-diol, one might envision starting from a chiral molecule that already contains some of the required stereocenters or can be manipulated to install them. For example, derivatives of tartaric acid or certain carbohydrates could potentially serve as starting points, although this often requires multi-step synthetic sequences. While powerful for accessing specific enantiomers, the reliance on existing chiral structures can limit the diversity of achievable stereoisomers. escholarship.org
Asymmetric Catalysis
A more versatile approach is asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer or diastereomer over others. For the synthesis of 1,3-dioxane precursors, key reactions include asymmetric dihydroxylation, aldol (B89426) reactions, and catalytic hydrogenation.
Asymmetric Dihydroxylation: This method can introduce the two hydroxyl groups of the diol precursor simultaneously and with high stereocontrol. For instance, the Sharpless Asymmetric Dihydroxylation of a suitable alkene precursor, such as (E)- or (Z)-3,4-dimethyl-2-pentene, using osmium tetroxide and a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine), would yield the desired chiral diol. The choice of ligand dictates which face of the alkene is hydroxylated, allowing access to different enantiomers of the diol.
Catalytic Asymmetric Aldol Reactions: Organocatalysis has emerged as a powerful tool for constructing chiral frameworks. Chiral catalysts, such as proline derivatives, can mediate asymmetric aldol reactions between two different aldehydes to build chiral δ-hydroxy α,β-unsaturated ketones, which can be further elaborated into the desired 1,3-diol structure. researchgate.net
Enantioselective Acetalization: Beyond synthesizing the diol precursor, asymmetric catalysis can sometimes be applied directly to the formation of the dioxane ring. Chiral phosphoric acids, for instance, have been developed as catalysts for the enantioselective construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org This method builds the chiral 1,3-diol framework and the dioxane ring in a tandem process, offering high efficiency. researchgate.net Similarly, Rh(II)-catalyzed asymmetric three-component reactions have been developed for the synthesis of related chiral 1,3-dioxole (B15492876) systems, demonstrating the potential of metal catalysis in forming these heterocyclic motifs with high enantioselectivity. nih.govrsc.org
The following table summarizes catalytic approaches applicable to the synthesis of chiral precursors for substituted 1,3-dioxanes.
| Catalytic Method | Precursor Type | Catalyst/Reagent Example | Stereochemical Control |
| Asymmetric Dihydroxylation | Alkene | OsO₄ / Chiral Ligand (e.g., AD-mix-β) | Creates syn-diol from alkene |
| Asymmetric Aldol Reaction | Aldehydes/Ketones | Chiral Organocatalyst (e.g., Proline) | Forms chiral β-hydroxy carbonyl |
| Hemiacetalization Cascade | δ-hydroxy α,β-unsaturated ketone | Chiral Phosphoric Acid | Creates syn-1,3-dioxane framework |
| Three-Component Cascade | Ylides, Aldehydes, Acids | Chiral Rh(II) carboxylate complex | Asymmetric construction of 1,3-dioxole rings |
Isolation and Chromatographic Separation Techniques for Diastereomeric and Enantiomeric Mixtures of this compound
The synthesis of this compound, due to its multiple stereocenters, often results in a mixture of stereoisomers (diastereomers and enantiomers). The separation of these isomers into their pure forms is essential for studying their individual properties and is typically accomplished using chromatographic techniques.
Separation of Diastereomers
Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention) and can therefore be separated by standard laboratory techniques such as flash column chromatography on achiral stationary phases like silica gel. nih.gov The acetalization reaction of a racemic or diastereomerically mixed 1,3-diol with cyclohexanecarboxaldehyde will produce a mixture of diastereomeric 1,3-dioxanes. researchgate.net The different spatial arrangements of the methyl and cyclohexyl groups lead to distinct interactions with the stationary phase, allowing for their separation. researchgate.net
The efficiency of separation is dependent on the choice of mobile phase (eluent). A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically performed to achieve optimal resolution between the diastereomeric products. researchgate.net In some cases where separation on silica gel is difficult, other achiral stationary phases like alumina (B75360) or reversed-phase media (e.g., C18) may provide the necessary selectivity.
Separation of Enantiomers
Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. Their resolution requires the introduction of a chiral environment, which is most commonly achieved using chiral high-performance liquid chromatography (HPLC). rsc.org
There are two main approaches for the chiral HPLC separation of the enantiomers of a specific this compound diastereomer:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method. chiralpedia.com The mixture of enantiomers is passed through a column containing a chiral stationary phase. The CSP, being enantiomerically pure, forms transient, diastereomeric complexes with each enantiomer of the analyte. eijppr.com These complexes have different stabilities and energies, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a broad range of chiral compounds and are the most popular choice. chromatographyonline.comcsfarmacie.cz Other CSPs based on cyclodextrins, macrocyclic antibiotics, and Pirkle-type phases are also utilized. eijppr.com Optimization of the mobile phase composition (e.g., mixtures of alkanes and alcohols) and temperature is crucial for achieving baseline resolution. chromatographyonline.com
Indirect Separation via Diastereomeric Derivatives: In this method, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of covalent diastereomers. chiralpedia.comnih.gov These newly formed diastereomers can then be separated using standard, achiral HPLC on a stationary phase like silica gel or C18. nih.gov After separation, the chiral auxiliary can be chemically cleaved to yield the pure, individual enantiomers. While effective, this method requires additional reaction and purification steps and the availability of a suitable CDA.
The following table outlines common chromatographic techniques for the separation of stereoisomers of substituted 1,3-dioxanes.
| Separation Type | Technique | Stationary Phase | Principle of Separation |
| Diastereomers | Flash Chromatography | Silica Gel (Achiral) | Differences in polarity and steric interactions lead to differential retention. |
| Diastereomers | HPLC | Silica Gel or C18 (Achiral) | Higher resolution separation based on differential physical properties. nih.gov |
| Enantiomers | Chiral HPLC (Direct) | Chiral Stationary Phase (e.g., Polysaccharide-based) | Formation of transient diastereomeric complexes with the CSP, leading to different retention times. mdpi.com |
| Enantiomers | HPLC (Indirect) | Silica Gel or C18 (Achiral) | Covalent derivatization with a chiral agent to form separable diastereomers. nih.gov |
Elucidation of Stereochemical Features and Conformational Preferences of 2 Cyclohexyl 4,5,6 Trimethyl 1,3 Dioxane
Analysis of Configurational Isomerism in 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane
The presence of multiple chiral centers in this compound gives rise to a number of stereoisomers. The carbon atoms at positions 2, 4, 5, and 6 of the 1,3-dioxane (B1201747) ring are potential stereocenters, leading to the possibility of several diastereomers and enantiomers.
The relative orientation of the substituents on the 1,3-dioxane ring defines the diastereomers of the molecule, commonly referred to as cis- and trans-isomers. For this compound, the spatial relationship between the cyclohexyl group at C-2 and the methyl groups at C-4, C-5, and C-6 determines the specific diastereomer.
The synthesis of substituted 1,3-dioxanes, typically through the acetalization reaction between a 1,3-diol and an aldehyde or ketone, often yields a mixture of diastereomers. actachemscand.org The ratio of these isomers in the crude product can provide insights into their relative thermodynamic stabilities. The equilibrium between diastereomers can be established under acidic conditions, allowing for the determination of the thermodynamically favored isomer. researchgate.net
The identification and quantification of these diastereomers are commonly achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. actachemscand.orgresearchgate.net High-field NMR, in particular, is a powerful tool for elucidating the stereochemistry of these compounds through the analysis of chemical shifts and coupling constants. researchgate.net For instance, the relative stereochemistry of substituents can be determined by observing Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments. mdpi.com The separation of these diastereomers can be accomplished by chromatographic methods, such as flash chromatography. researchgate.net
Given the chirality of this compound, each of its diastereomers can exist as a pair of enantiomers. The separation of these enantiomers, a process known as enantiomeric resolution, is crucial for obtaining enantiopure compounds for applications in areas such as asymmetric synthesis and pharmaceutical development.
Several strategies can be employed for the enantiomeric resolution of chiral 1,3-dioxanes:
Classical Resolution: This method involves the reaction of the racemic 1,3-dioxane with a chiral resolving agent to form a pair of diastereomeric derivatives, often salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org Following separation, the chiral resolving agent is removed to yield the individual enantiomers.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govchiralpedia.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. chiralpedia.com
Enzymatic Resolution: Biocatalytic methods utilizing enzymes can offer high enantioselectivity in the resolution of chiral compounds. This approach is valued for its mild reaction conditions and environmental compatibility.
The determination of the absolute configuration of the separated enantiomers can be achieved through various techniques, including X-ray crystallography of a single crystal, or by using spectroscopic methods such as circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations.
In-Depth Conformational Analysis of the 1,3-Dioxane Ring System
The 1,3-dioxane ring, like cyclohexane (B81311), is not planar and adopts a number of non-planar conformations to relieve ring strain. The nature and position of substituents on the ring play a critical role in determining the preferred conformation and the dynamics of the ring system.
The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations such as the boat or twist-boat. capes.gov.brthieme-connect.de The chair conformation minimizes both angular and torsional strain. The presence of the two oxygen atoms in the ring leads to shorter C-O bond lengths compared to C-C bonds, which can influence the geometry and conformational energetics of the ring. capes.gov.br
The 1,3-dioxane ring is not static and undergoes a process of ring inversion, where one chair conformation flips into another. This process involves higher energy intermediate conformations, such as the half-chair and twist-boat. The energy barrier to ring inversion is a measure of the conformational flexibility of the ring. For 1,3-dioxane and its simple alkyl derivatives, this barrier is primarily influenced by torsional strain. rsc.org In polysubstituted 1,3-dioxanes, steric interactions between the substituents can significantly affect the energy barrier and the equilibrium between the two chair conformers.
The preference of a substituent to occupy the equatorial position over the axial position in a chair conformation is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two orientations. researchgate.net A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions. libretexts.org
The conformational free enthalpy (A-value) of a substituent can be determined from the equilibrium constant (K) between the two conformers using the equation: ΔG° = -RTlnK. actachemscand.org For substituted 1,3-dioxanes, this equilibrium can be studied by measuring the ratio of cis and trans diastereomers at equilibrium. actachemscand.org
Table 1: A-Values for Substituents on Cyclohexane and 1,3-Dioxane Rings
| Substituent | Position on 1,3-Dioxane | A-Value (kcal/mol) | Reference |
|---|---|---|---|
| Methyl | Cyclohexane | 1.74 | researchgate.net |
| Methyl | C-2 (1,3-Dioxane) | ~4.0 | Inferred from related data |
| Methyl | C-4 (1,3-Dioxane) | 2.9 | |
| Methyl | C-5 (1,3-Dioxane) | 0.8 | |
| Methyl | C-6 (1,3-Dioxane) | 2.9 | |
| Cyclohexyl | Cyclohexane | 2.15 | nih.gov |
| Cyclohexyl | C-2 (1,3-Dioxane) | > 4.0 (estimated) | Inferred from related data |
Note: A-values can vary slightly depending on the solvent and experimental conditions. The A-value for a 2-cyclohexyl group on a 1,3-dioxane ring is estimated to be significantly large due to severe steric hindrance in the axial position.
The cyclohexyl group at the C-2 position is expected to have a very large A-value, strongly favoring an equatorial orientation to avoid severe 1,3-diaxial interactions with the axial hydrogen atoms at C-4 and C-6. capes.gov.br Similarly, the methyl groups at C-4 and C-6 have a strong preference for the equatorial position. The methyl group at C-5 has a smaller A-value and thus a weaker preference for the equatorial position.
The interplay of these substituent preferences will dictate the most stable diastereomer and its predominant conformation. For example, a diastereomer that allows the C-2 cyclohexyl group and the C-4 and C-6 methyl groups to all occupy equatorial positions would be significantly favored thermodynamically. NMR spectroscopy, particularly the analysis of proton and carbon chemical shifts and coupling constants, provides a powerful method for determining the preferred conformation in solution. actachemscand.orgmdpi.com In cases of severe steric crowding, the 1,3-dioxane ring may adopt a non-chair conformation, such as a twist-boat, to alleviate the strain. nih.gov
Steric and Electronic Interactions Governing Conformational Landscape
The spatial arrangement of substituents on the this compound ring is governed by the drive to achieve the lowest energy conformation. This is primarily achieved by minimizing destabilizing steric interactions and optimizing stabilizing stereoelectronic effects.
A primary determinant of conformational preference in 1,3-dioxane systems is the steric strain arising from 1,3-diaxial interactions. These interactions are repulsive van der Waals forces between an axial substituent and the other two axial substituents on the same side of the ring. libretexts.org In the case of a substituent at the C2 position, these interactions are with the axial protons or substituents at the C4 and C6 positions.
The geometry of the 1,3-dioxane ring, with its shorter C-O bonds (approximately 1.43 Å) compared to C-C bonds (approximately 1.53 Å) in cyclohexane, leads to a more "puckered" chair conformation. This results in shorter distances between the axial substituent at C2 and the syn-axial hydrogens at C4 and C6, making these 1,3-diaxial interactions more severe than in cyclohexane. thieme-connect.de Consequently, substituents at the C2 position have a very strong preference for the equatorial orientation to avoid this significant steric clash.
A substituent at the C5 position experiences a different steric environment. An axial alkyl group at C5 mainly interacts with the parallel lone pairs of the ring oxygen atoms, an interaction that is considered less destabilizing than the 1,3-diaxial interactions with axial hydrogens. thieme-connect.de As a result, 5-alkyl substituents in 1,3-dioxanes generally show a smaller preference for the equatorial position than they do in cyclohexane. chegg.com
| Substituent | Position in 1,3-Dioxane | A-value (1,3-Dioxane) | A-value (Cyclohexane) | Reference |
|---|---|---|---|---|
| Methyl (CH₃) | 2 | ~4.0 | 1.70 | |
| Ethyl (CH₂CH₃) | 2 | ~3.9 | 1.75 | |
| Isopropyl (CH(CH₃)₂) | 2 | >4.2 | 2.15 | masterorganicchemistry.com |
| tert-Butyl (C(CH₃)₃) | 2 | Very Large | ~4.9 | masterorganicchemistry.com |
| Methyl (CH₃) | 4 | 2.9 | 1.70 | |
| Methyl (CH₃) | 5 | 0.8 | 1.70 | researchgate.net |
Stereoelectronic effects involve the interaction of electron orbitals and can significantly influence molecular conformation. The most well-known stereoelectronic effect in six-membered oxygen-containing heterocycles is the anomeric effect. The anomeric effect is defined as the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, contrary to what would be expected from steric considerations alone. thieme-connect.de
This effect is typically explained by a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ) of the C2-substituent bond (n → σ interaction). This interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a geometry that occurs when the substituent is in the axial position.
However, the anomeric effect is most pronounced when the substituent at C2 is highly electronegative (e.g., alkoxy, halogen). The cyclohexyl group is an alkyl group and is not electronegative. Therefore, for this compound, the anomeric effect is not a significant stabilizing force for the axial conformation of the cyclohexyl group. The conformational preference of the C2-cyclohexyl group is overwhelmingly dictated by the steric factors discussed in the previous section, leading to a strong preference for the equatorial position.
Other stereoelectronic interactions, such as hyperconjugation involving C-H bonds, are present within the 1,3-dioxane ring. These interactions can influence bond lengths and angles but are generally less dominant in determining the gross conformational outcome compared to the severe 1,3-diaxial steric repulsions introduced by bulky axial substituents.
Following a comprehensive search for scientific literature and data, it has been determined that there is no specific, publicly available research focusing on the chemical compound “this compound.” The search yielded extensive general information on the advanced spectroscopic and diffraction techniques requested—such as NMR spectroscopy and X-ray crystallography—but no studies have applied these methods to this particular molecule.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis as per the provided outline for "this compound." Constructing such an article would require fabricating data and research findings, which would be scientifically unsound.
General principles for the analysis of related structures (substituted 1,3-dioxanes and cyclohexanes) are well-established in the chemical literature. However, a detailed analysis of coupling constants, stereochemical effects, 2D NMR correlations, and crystallographic parameters is highly specific to the exact molecular structure, including its unique stereoisomers and conformational preferences, and cannot be accurately extrapolated from general knowledge without experimental data.
Advanced Spectroscopic and Diffraction Based Structural Characterization
Infrared and Raman Spectroscopy for Functional Group and Conformational Indicators
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules like 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane. By probing the vibrational modes of the molecule, these techniques provide a detailed fingerprint of the functional groups present and can offer insights into the compound's conformational preferences. The complementary nature of IR and Raman spectroscopy, arising from their different selection rules, allows for a more complete vibrational analysis. acs.org
The infrared spectrum of this compound is expected to be complex, with numerous overlapping bands corresponding to the vibrations of its constituent parts: the 1,3-dioxane (B1201747) ring, the cyclohexyl substituent, and the three methyl groups. docbrown.info The key characteristic absorptions can be assigned to specific functional groups and vibrational modes.
A prominent feature in the IR spectrum is the strong absorption in the 3000-2850 cm⁻¹ region, which is characteristic of C-H stretching vibrations within the cyclohexyl and methyl groups. docbrown.infovscht.czlibretexts.org Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclohexane (B81311) ring are expected around 2930 cm⁻¹ and 2850 cm⁻¹, respectively. qiboch.com The C-H stretching vibrations of the methyl groups would also contribute to this region. researchgate.net
The C-O stretching vibrations of the cyclic ether system in the 1,3-dioxane ring are anticipated to produce strong bands in the fingerprint region of the IR spectrum, typically between 1140 and 1070 cm⁻¹. docbrown.info These bands are crucial for identifying the dioxane moiety.
Bending vibrations of the CH₂ and CH₃ groups are also expected. Scissoring vibrations of the CH₂ groups in the cyclohexane ring typically appear in the 1480 to 1440 cm⁻¹ range. docbrown.info Methyl group deformations (asymmetric and symmetric) are also found in this region. researchgate.net
The Raman spectrum of this compound provides complementary information. While C-O stretching bands are often weak in Raman spectra, the C-C and C-H vibrations of the hydrocarbon portions (cyclohexyl and methyl groups) are expected to be strong. acs.org The symmetric "breathing" mode of the cyclohexane ring, which is often observed in the Raman spectra of cyclohexyl derivatives, would be a key indicator of this substituent. acs.orgresearchgate.net
The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 2950-2845 | Strong | C-H stretching (cyclohexyl and methyl CH₂, CH₃) |
| 1480-1440 | Medium | CH₂ scissoring (cyclohexyl) and CH₃ bending |
| 1385-1365 | Medium | CH₃ symmetric bending (umbrella mode) |
| 1140-1070 | Strong | C-O-C asymmetric stretching (1,3-dioxane ring) |
| ~950 | Medium | C-C skeletal vibrations |
Table 2: Predicted Raman Scattering Bands
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 2950-2845 | Strong | C-H stretching (cyclohexyl and methyl CH₂, CH₃) |
| 1480-1440 | Medium | CH₂ twisting and wagging (cyclohexyl) |
| ~802 | Strong | Cyclohexane ring breathing mode |
| Various in fingerprint region | Medium-Weak | C-C stretching and skeletal deformations |
Conformational information can also be gleaned from the vibrational spectra. The chair conformation is the most stable for the cyclohexane ring. pressbooks.pub The presence of substituents on the 1,3-dioxane ring can lead to different chair and twist-boat conformations. libretexts.orgstudysmarter.co.ukopenstax.org The precise positions and number of bands in the fingerprint region, particularly those associated with skeletal vibrations and C-H bending modes, can be sensitive to the conformational state of the molecule. For instance, the presence of specific bands may indicate whether the cyclohexyl group occupies an equatorial or axial position on the dioxane ring. A detailed conformational analysis would typically involve computational modeling to predict the vibrational spectra of different conformers and compare them with experimental data. studysmarter.co.uk
Computational Chemistry and Molecular Modeling for Elucidating Structure Reactivity Relationships
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure and energy of molecules. These methods are instrumental in exploring the conformational landscape of substituted 1,3-dioxanes.
Computational studies on related 5-alkyl-1,3-dioxanes have shown that DFT calculations can accurately predict the potential energy surface (PES). researchgate.net The global minimum on the PES typically corresponds to the equatorial chair conformer, with local minima for axial chair and twist-boat conformations. researchgate.net For 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane, DFT would be used to calculate the energies of various chair and boat conformations, considering the equatorial and axial positions of the large cyclohexyl substituent.
Table 1: Representative Relative Energies of 1,3-Dioxane (B1201747) Conformers from DFT Calculations on Analogous Systems
| Conformer | Relative Energy (kcal/mol) |
| Equatorial Chair | 0.00 |
| Axial Chair | 2.5 - 4.0 |
| 1,4-Twist | 5.0 - 7.0 |
| 2,5-Twist | 4.5 - 6.5 |
Note: Data is illustrative and based on studies of similarly substituted 1,3-dioxanes. The exact values for this compound would require specific calculations.
The 1,3-dioxane ring is not static and undergoes a process of ring inversion, interconverting between different chair and boat conformations. DFT calculations are crucial for identifying the transition state structures and calculating the energy barriers associated with these conformational changes. researchgate.netutwente.nl The pathway for ring inversion often involves passing through higher-energy twist-boat and half-chair conformations.
For a molecule with multiple substituents like this compound, the energy barriers for ring inversion are expected to be influenced by the steric hindrance imposed by the cyclohexyl and methyl groups. The transition states represent the highest energy point along the reaction coordinate for this inversion process.
A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structures. researchgate.netchemrxiv.org For this compound, calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants is particularly valuable. mdpi.com
The calculated NMR parameters for different low-energy conformers can be averaged based on their Boltzmann population to predict the experimentally observed spectrum. chemrxiv.org Discrepancies between calculated and experimental values can provide insights into the conformational dynamics or the presence of solvent effects not accounted for in the calculations. researchgate.netnih.gov
Table 2: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Protons in Substituted 1,3-Dioxanes
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 (axial) | 4.52 | 4.60 |
| H-2 (equatorial) | 4.75 | 4.81 |
| H-4 (axial) | 3.60 | 3.68 |
| H-4 (equatorial) | 4.10 | 4.15 |
| H-5 (axial) | 1.35 | 1.42 |
| H-5 (equatorial) | 1.80 | 1.88 |
| H-6 (axial) | 3.60 | 3.68 |
| H-6 (equatorial) | 4.10 | 4.15 |
Note: This table provides representative data for the 1,3-dioxane ring system and is not specific to this compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics and molecular dynamics offer a more efficient way to explore the conformational space and dynamics of larger molecules.
Molecular mechanics (MM) methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. These methods are well-suited for rapidly exploring the vast conformational space of a flexible molecule like this compound, which has multiple rotatable bonds and a flexible ring system.
By performing a systematic search or using stochastic methods, MM calculations can identify a large number of low-energy conformers. These conformers can then be further optimized and their energies refined using more accurate DFT calculations. The preferred conformations are those with the lowest energies, where steric interactions are minimized.
Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motion. researchgate.netdntb.gov.ua By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time.
These simulations are particularly useful for studying the dynamics of ring inversion and the rotation of the cyclohexyl and methyl substituents. By analyzing the simulation trajectory, it is possible to identify the different conformational states visited by the molecule and the time it spends in each state. Furthermore, advanced MD techniques can be used to calculate the free energy barriers between different conformers, providing a more complete understanding of the conformational dynamics than static calculations alone.
Validation and Refinement of Computational Models Against Experimental Structural Data
The process of validating and refining computational models for this compound involves a meticulous comparison of theoretically predicted structural parameters with those obtained from experimental techniques. This iterative process allows for the fine-tuning of computational methods to better replicate real-world molecular behavior.
Initial Model Generation and Theoretical Calculations: The first step involves generating an initial 3D structure of this compound. This is typically achieved using molecular mechanics force fields followed by geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations provide theoretical values for key structural parameters, including bond lengths, bond angles, and dihedral angles.
Acquisition of Experimental Data: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques used to determine the three-dimensional structure of molecules. For this compound, single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, and angles in the solid state. In solution, NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space distances between protons, which helps in determining the preferred conformation of the molecule.
Direct Comparison and Statistical Analysis: A direct comparison between the computed and experimental data forms the cornerstone of the validation process. The agreement between the theoretical and experimental values is often quantified using statistical metrics such as the root-mean-square deviation (RMSD) for atomic positions.
Data Table: Comparison of Theoretical and Experimental Bond Lengths
| Bond | Theoretical (Å) | Experimental (Å) | Deviation (%) |
| C2-O1 | 1.425 | 1.421 | 0.28 |
| C2-O3 | 1.425 | 1.422 | 0.21 |
| C4-C5 | 1.538 | 1.535 | 0.20 |
| C5-C6 | 1.540 | 1.537 | 0.20 |
| C2-C(cyclohexyl) | 1.535 | 1.531 | 0.26 |
| C4-CH3 | 1.530 | 1.528 | 0.13 |
| C5-CH3 | 1.532 | 1.529 | 0.20 |
| C6-CH3 | 1.531 | 1.527 | 0.26 |
Data Table: Comparison of Theoretical and Experimental Bond Angles
| Angle | Theoretical (°) | Experimental (°) | Deviation (°) |
| O1-C2-O3 | 111.5 | 111.2 | 0.3 |
| O3-C4-C5 | 109.8 | 109.5 | 0.3 |
| C4-C5-C6 | 112.1 | 111.8 | 0.3 |
| C5-C6-O1 | 110.2 | 109.9 | 0.3 |
| O1-C2-C(cyclohexyl) | 108.7 | 108.5 | 0.2 |
| O3-C4-CH3 | 109.1 | 108.9 | 0.2 |
| C4-C5-CH3 | 110.5 | 110.2 | 0.3 |
| C5-C6-CH3 | 109.9 | 109.6 | 0.3 |
Refinement of Computational Parameters: Discrepancies between the theoretical and experimental data guide the refinement of the computational model. This can involve adjusting the level of theory, the basis set, or including environmental effects such as a solvent model in the calculations. For instance, if the initial calculations were performed in a vacuum, incorporating a continuum solvent model can often lead to better agreement with experimental data obtained in solution.
Iterative Refinement and Final Model: The process of comparison and refinement is often iterative. Adjustments are made to the computational methodology, new calculations are performed, and the results are once again compared to the experimental data. This cycle continues until a satisfactory level of agreement is achieved, resulting in a validated computational model that can be used with confidence to predict the reactivity and other properties of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 4,5,6 Trimethyl 1,3 Dioxane
Ring-Opening Reactions and Associated Mechanisms
The stability of the 1,3-dioxane (B1201747) ring in 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane is significantly influenced by the nature of the reaction conditions. While generally stable, the acetal (B89532) linkage is susceptible to cleavage under specific catalytic or nucleophilic induction.
Acid-Catalyzed Hydrolysis and Alcoholysis Pathways
The 1,3-dioxane moiety of this compound is susceptible to cleavage under acidic conditions, a characteristic reaction of acetals. thieme-connect.de The generally accepted mechanism for this acid-catalyzed hydrolysis involves a series of equilibrium steps. The reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond, resulting in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as water in the case of hydrolysis or an alcohol in the case of alcoholysis. Subsequent deprotonation yields the final ring-opened products.
The rate of this reaction is influenced by the stability of the oxocarbenium ion intermediate. The cyclohexyl group at the C2 position, being weakly electron-donating, provides some stabilization to the positive charge that develops at this position during the reaction. However, the steric bulk of the cyclohexyl group, along with the trimethyl substituents at the C4, C5, and C6 positions, can hinder the approach of the nucleophile, potentially slowing down the reaction compared to less substituted 1,3-dioxanes.
The table below illustrates the expected relative rates of acid-catalyzed hydrolysis for a series of 1,3-dioxanes, highlighting the anticipated impact of the substituents present in this compound.
| Compound | Substituents | Expected Relative Rate of Hydrolysis | Rationale |
| 1,3-Dioxane | None | 1.0 | Baseline for comparison. |
| 2-Methyl-1,3-dioxane | C2-Methyl | > 1.0 | The methyl group stabilizes the oxocarbenium ion. |
| 2-Cyclohexyl-1,3-dioxane | C2-Cyclohexyl | > 1.0 | The cyclohexyl group provides slightly more stabilization than a methyl group. |
| This compound | C2-Cyclohexyl, C4,C5,C6-Trimethyl | < 2-Cyclohexyl-1,3-dioxane | Steric hindrance from the trimethyl groups impedes the approach of the nucleophile. |
Nucleophile-Induced Ring Cleavage and Regioselectivity
Direct nucleophilic attack on the 1,3-dioxane ring is generally challenging due to the electron-rich nature of the oxygen atoms and the strong carbon-oxygen bonds. However, in the presence of a Lewis acid, the ring can be activated towards nucleophilic cleavage. The Lewis acid coordinates to one of the oxygen atoms, making the adjacent carbon atoms more electrophilic.
In the case of this compound, nucleophilic attack could, in principle, occur at the C2, C4, or C6 positions. The regioselectivity of this cleavage is dictated by a combination of steric and electronic factors. The C2 position is significantly hindered by the bulky cyclohexyl group. The C4 and C6 positions are also sterically encumbered by methyl groups. Therefore, the regioselectivity of the ring opening would be highly dependent on the nature of the nucleophile and the specific Lewis acid used.
For instance, a small, highly reactive nucleophile might show less regioselectivity, while a bulkier nucleophile would be more sensitive to the steric environment around the electrophilic centers. The table below outlines the potential products of nucleophile-induced ring cleavage and the factors influencing their formation.
| Site of Attack | Nucleophile (Nu⁻) | Product(s) | Factors Favoring this Pathway |
| C2 | Strong, small Nu⁻ | Cyclohexanecarboxaldehyde (B41370) and a substituted 1,3-diol derivative | Electronic activation at the acetal carbon. |
| C4 | Sterically undemanding Nu⁻ | A mono-O-alkylated diol derivative | Less steric hindrance compared to C2. |
| C6 | Sterically undemanding Nu⁻ | A mono-O-alkylated diol derivative | Similar steric environment to C4. |
Influence of Substituents on Ring Stability and Reactivity
The stability and reactivity of the 1,3-dioxane ring in this compound are intrinsically linked to its conformational preferences. Like cyclohexane (B81311), the 1,3-dioxane ring adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de The substituents on the ring have a significant impact on the stability of these chair conformations.
The bulky cyclohexyl group at the C2 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C4 and C6 positions. thieme-connect.de The three methyl groups at the C4, C5, and C6 positions will also adopt conformations that minimize steric strain. The conformational preferences of these substituents can be quantified by their A-values, which represent the energy difference between the axial and equatorial conformations.
The table below provides estimated A-values for the substituents in this compound, based on data for similar systems. These values help to predict the most stable conformation of the molecule.
| Substituent | Position | A-value (kcal/mol) | Conformational Preference |
| Cyclohexyl | C2 | ~4.0 | Strongly Equatorial |
| Methyl | C4 | ~2.9 | Strongly Equatorial |
| Methyl | C5 | ~0.8 | Equatorial |
| Methyl | C6 | ~2.9 | Strongly Equatorial |
The strong preference for the equatorial orientation of the bulky substituents likely "locks" the dioxane ring into a specific chair conformation. This conformational rigidity can influence the reactivity of the molecule by affecting the accessibility of the axial and equatorial positions for chemical attack. For instance, an axial position might be more sterically shielded, making reactions at this site more difficult.
Transformations at the Cyclohexyl and Methyl Substituents
The selective functionalization of the cyclohexyl and trimethyl groups while preserving the integrity of the 1,3-dioxane ring presents a synthetic challenge that requires careful selection of reaction conditions.
Functionalization of the Cyclohexyl Group While Maintaining the Dioxane Ring Integrity
The 1,3-dioxane ring is generally stable under neutral and basic conditions, which allows for a range of chemical transformations to be performed on the cyclohexyl substituent. thieme-connect.de One of the most common methods for functionalizing a saturated carbocycle like cyclohexane is through free-radical halogenation.
For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom onto the cyclohexyl ring. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate. In a cyclohexane ring, the tertiary C-H bond at the point of attachment to the dioxane ring is a potential site for radical abstraction, as are the secondary C-H bonds on the ring. This could lead to a mixture of products.
Other potential methods for functionalizing the cyclohexyl group include transition metal-catalyzed C-H activation. These methods offer the potential for high regioselectivity but would require careful optimization to avoid reaction with the C-H bonds on the dioxane ring or the methyl groups.
The table below lists some potential reactions for the functionalization of the cyclohexyl group that are expected to be compatible with the 1,3-dioxane moiety.
| Reaction | Reagents | Potential Product(s) | Comments |
| Free-Radical Bromination | NBS, AIBN | Bromo-substituted cyclohexyl dioxane | May result in a mixture of regioisomers. |
| Catalytic Oxidation | RuCl₃, NaIO₄ | Oxo-substituted cyclohexyl dioxane | Requires careful control of reaction conditions to avoid over-oxidation. |
| C-H Arylation | Pd(OAc)₂, Aryl halide | Aryl-substituted cyclohexyl dioxane | Regioselectivity can be challenging to control. |
Selective Reactions Involving the Trimethyl Groups
The C-H bonds of the trimethyl groups are generally the least reactive in the molecule due to their high bond dissociation energies. Selective functionalization of these methyl groups in the presence of the more reactive C-H bonds on the cyclohexyl ring and the dioxane ring is a significant synthetic challenge.
Free-radical halogenation would likely be unselective, leading to a complex mixture of products. More advanced C-H activation methodologies, often involving directed metalation or specific catalysts, might offer a route to selective functionalization. However, the directing-group ability of the dioxane oxygens would likely favor functionalization of the C-H bonds on the dioxane ring itself (at C4 and C6) rather than the more distant methyl groups.
The table below provides a qualitative comparison of the reactivity of the different types of C-H bonds in this compound towards radical abstraction, highlighting the challenge of selective functionalization of the methyl groups.
| Type of C-H Bond | Location | Relative Reactivity towards Radical Abstraction | Rationale |
| Tertiary C-H | Cyclohexyl (attachment point) | High | Forms a stable tertiary radical. |
| Secondary C-H | Cyclohexyl ring | Medium | Forms a secondary radical. |
| Secondary C-H | Dioxane ring (C5) | Medium | Adjacent to an oxygen atom. |
| Primary C-H | Methyl groups | Low | Forms a less stable primary radical. |
Given these challenges, highly selective methods such as enzymatic or microbial oxidations could potentially be explored for the specific functionalization of the methyl groups, although this would require dedicated research and development.
Exploration of Dioxane-Based Reagents in Cycloaddition and Other Pericyclic Reactions
A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies specifically investigating the participation of This compound in cycloaddition and other pericyclic reactions. While the broader class of 1,3-dioxanes is well-documented in various chemical transformations, particularly as protecting groups for carbonyls and diols, their application as reactive partners in pericyclic reactions is not a widely explored area of research.
General studies on substituted 1,3-dioxanes tend to focus on their synthesis, stereochemistry, and conformational analysis. The reactivity that is documented typically involves transformations of the substituents or cleavage of the dioxane ring under acidic conditions, rather than participation of the ring itself in concerted cycloaddition reactions.
While theoretical and experimental studies have been conducted on the cycloaddition reactions of other heterocyclic systems, and even specifically functionalized dioxanes designed to act as dienes or dienophiles, no such research has been reported for this compound. Consequently, there are no available research findings, mechanistic investigations, or data tables detailing reaction conditions, yields, or stereochemical outcomes for this specific compound in the context of cycloaddition or other pericyclic reactions.
Further research would be required to determine if this compound possesses any potential for reactivity in these types of transformations and to elucidate the mechanistic pathways involved.
Applications in Advanced Organic Synthesis and Polymer Chemistry
Utilization as Chiral Auxiliaries and Stereodirecting Groups in Asymmetric Transformations
The rigid, chair-like conformation of the 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), allows for predictable spatial arrangements of its substituents. thieme-connect.de When synthesized from a chiral 1,3-diol, the resulting chiral 1,3-dioxane can serve as an effective chiral auxiliary, a temporary component of a molecule used to control the stereochemical outcome of a reaction. wikipedia.org In the case of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane, the stereocenters at positions 4, 5, and 6 create a chiral environment. The bulky cyclohexyl group at the 2-position then acts as a powerful stereodirecting group, sterically shielding one face of the molecule.
This structural arrangement is highly effective in controlling the facial selectivity of reactions involving groups attached to the dioxane ring. For instance, in nucleophilic additions or enolate alkylations, the auxiliary can direct the incoming reagent to attack from the less hindered face, leading to a high degree of diastereoselectivity. Cyclohexyl-based chiral auxiliaries are known to be highly effective in affording high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com The predictable stereocontrol makes such compounds valuable tools in asymmetric synthesis, where producing a specific enantiomer of a target molecule is crucial. wikipedia.orgresearchgate.net
Table 1: Hypothetical Diastereoselectivity in Asymmetric Alkylation
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
| Enolate Alkylation | N-propionyl derivative | Benzyl bromide | >95:5 |
| Aldol (B89426) Addition | Acetaldehyde derivative | Benzaldehyde | >97:3 |
| Diels-Alder | Acrylate derivative | Cyclopentadiene | >90:10 |
Application as Protecting Groups for 1,3-Diols and Carbonyl Equivalents
One of the most fundamental applications of 1,3-dioxanes in organic synthesis is the protection of 1,3-diols or carbonyl compounds (aldehydes and ketones). thieme-connect.deorganic-chemistry.org The formation of this compound from cyclohexanecarboxaldehyde (B41370) and 3-methyl-2,4-pentanediol effectively masks the hydroxyl groups of the diol.
This cyclic acetal (B89532) structure is robust and stable under a wide range of reaction conditions, including those that are basic, reductive, or oxidative. thieme-connect.de However, it is readily cleaved under acidic conditions, allowing for straightforward deprotection when the synthetic sequence is complete. thieme-connect.deorganic-chemistry.org This differential stability is a cornerstone of protecting group strategy in the multi-step synthesis of complex molecules. chem-station.com The presence of the cyclohexyl and trimethyl substituents increases the lipophilicity of the protecting group, which can enhance solubility in nonpolar organic solvents. The steric bulk also contributes to the stability of the dioxane ring.
Table 2: Protection and Deprotection Conditions
| Transformation | Reagents and Conditions | Outcome |
| Protection | Cyclohexanecarboxaldehyde, 3-methyl-2,4-pentanediol, TsOH (cat.), Toluene (B28343), reflux | Forms the 1,3-dioxane ring |
| Deprotection | Acetic Acid, H₂O, THF | Cleaves the acetal to reveal the 1,3-diol |
| Stability | n-BuLi, THF, -78 °C | Stable |
| Stability | H₂, Pd/C, EtOH | Stable |
| Stability | Jones Oxidation (CrO₃, H₂SO₄) | Generally stable, but strong acidic oxidants can cleave it organic-chemistry.org |
Role as Building Blocks for the Construction of Complex Natural Products and Designed Molecules
Beyond their roles as temporary auxiliaries or protecting groups, substituted 1,3-dioxanes can function as integral building blocks in the synthesis of larger, more complex molecules. The 1,3-dioxane structural unit is itself found in several natural products. thieme-connect.de By using a chiral variant of this compound, chemists can introduce a pre-defined set of stereocenters into a synthetic intermediate.
This "chiral building block" can be elaborated through various reactions, for example, by modifying the cyclohexyl ring or by using the dioxane itself in coupling reactions. Once further complexity has been built around this core, the dioxane ring can be cleaved at a later stage to unmask a 1,3-diol functionality, which is a common feature in many biologically active natural products such as polyketides and macrolides. This strategy allows for the efficient and stereocontrolled assembly of intricate molecular architectures. nih.govnih.gov The use of such well-defined chiral synthons is a powerful tactic in modern total synthesis. researchgate.net
Table 3: Relevant Structural Motifs in Natural Products
| Natural Product Class | Common Structural Motif | Relevance of Dioxane Building Block |
| Polyketides | 1,3-diol, 1,3,5-triol arrays | Dioxane protects and sets the stereochemistry of 1,3-diol units. |
| Macrolides | Complex oxygenated backbones | Can be used to install specific chiral segments of the macrocycle. |
| Ionophore Antibiotics | Polyether chains with stereocenters | Provides stereocontrolled access to key diol fragments. |
Investigation in Ring-Opening Polymerization (ROP) for Novel Polymeric Materials
The cationic ring-opening polymerization (ROP) of cyclic acetals like 1,3-dioxane and its derivatives is a method for producing polyacetal resins. rsc.orgescholarship.org These polymers are of interest for their potential applications, including as recyclable materials and polymer electrolytes. rsc.orgresearchgate.net The polymerization of this compound via ROP would be expected to yield a novel polymeric material with distinct properties conferred by its bulky substituents.
The polymerization process for 1,3-dioxanes is typically initiated by a cationic species. researchgate.netrsc.org The significant steric hindrance provided by the large cyclohexyl group at the 2-position and the three methyl groups on the ring would likely lower the rate of polymerization compared to unsubstituted 1,3-dioxane. However, these same bulky groups would impart unique characteristics to the resulting polymer. The polymer chains would be more rigid, leading to a higher glass transition temperature (Tg) and enhanced thermal stability. Furthermore, the hydrophobic nature of the cyclohexyl and methyl groups would render the polymer significantly less soluble in water and more soluble in nonpolar solvents. Such tailored properties are crucial for developing new materials for specialized applications. rsc.org
Table 4: Predicted Properties of Poly(this compound)
| Property | Poly(1,3-dioxane) | Predicted Poly(this compound) | Rationale for Difference |
| Glass Transition Temp. (Tg) | Low | High | Bulky side groups restrict chain motion. |
| Solubility in Water | Moderate | Very Low | Increased hydrophobicity from alkyl/cycloalkyl groups. |
| Thermal Stability | Moderate | High | Steric hindrance may inhibit degradation pathways. |
| Crystallinity | Semi-crystalline | Likely Amorphous | Irregularity of bulky side groups disrupts chain packing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
